molecular formula C15H10N2O3 B11849520 6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione CAS No. 178617-42-0

6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione

Cat. No.: B11849520
CAS No.: 178617-42-0
M. Wt: 266.25 g/mol
InChI Key: BXMATRNXSQFSCV-UHFFFAOYSA-N
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Description

6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione is a synthetic naphthyridine derivative, a class of N-heterocyclic compounds featuring a fused system of two pyridine rings. Naphthyridine cores are recognized for a broad spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry discovery programs . This compound is of significant interest in early-stage research for its potential anti-infective and anticancer applications. Its structural features suggest a potential for interacting with key biological targets. In antimicrobial contexts, naphthyridine derivatives are well-known for their ability to inhibit bacterial DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV, making them promising candidates for combating drug-resistant pathogens . In oncology research, certain naphthyridines function as DNA intercalators, binding to double-stranded DNA and inducing replication-dependent DNA damage, G2 arrest, and apoptosis, which can suppress the growth of cancer cells . Researchers value this compound for probing new mechanisms of action against multidrug-resistant bacteria and for developing novel cytotoxic agents. It is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments before use.

Properties

CAS No.

178617-42-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

6-benzoyl-5-hydroxy-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C15H10N2O3/c18-13(9-5-2-1-3-6-9)12-14(19)10-7-4-8-16-11(10)15(20)17-12/h1-8,19H,(H,17,20)

InChI Key

BXMATRNXSQFSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=O)N2)N=CC=C3)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Condensation and Cyclization

The preparation of 6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione predominantly relies on sequential condensation and cyclization reactions. A foundational approach involves the reaction of substituted pyridine derivatives with carbonyl-containing reagents to construct the naphthyridine core. For instance, intermediates such as 3-aminopyridine derivatives undergo condensation with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form enamine precursors, which subsequently undergo heat-assisted intramolecular cyclization . This method, adapted from 1,5-naphthyridine syntheses, achieves ring closure through decarboxylation, yielding the fused bicyclic structure characteristic of naphthyridines .

Key Intermediate Formation Using Carbon Disulfide and Alkylating Agents

A patent-pending methodology highlights the role of carbon disulfide and alkylating agents in synthesizing intermediates critical to the target compound. In this approach, a pyridine-based intermediate (e.g., compound VI in the patent) is treated with carbon disulfide in the presence of potassium carbonate, followed by sequential alkylation with iodomethane or analogous agents . This step introduces thioether functionalities that are later oxidized to sulfones or eliminated to form double bonds, contributing to the conjugation required for the methylidene group .

The choice of base and solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) is preferred for its ability to solubilize both the intermediate and carbon disulfide, while potassium carbonate provides mild basicity to deprotonate the intermediate without inducing hydrolysis . Subsequent alkylation at 0–50°C ensures controlled substitution, avoiding over-alkylation. This method yields a thioether intermediate, which is purified via column chromatography before oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the ketone groups at positions 5 and 8 .

Role of Meldrum’s Acid in Enamine Formation and Cyclization

Meldrum’s acid serves as a linchpin reagent in constructing the diketone moiety of the naphthyridine core. Its high reactivity toward amines enables the formation of enamine intermediates when reacted with 3-aminopyridine derivatives. For instance, the condensation of 3-amino-4-methoxypyridine with Meldrum’s acid generates an enamine (compound 18 in Scheme 6 of the PMC study), which undergoes thermal cyclization in Dowtherm A to form 8-hydroxy-1,5-naphthyridine . Decarboxylation of this intermediate under acidic conditions produces the 5,8-dione structure, which is subsequently functionalized at position 6 via aldol condensation with benzaldehyde .

The stereoelectronic effects of substituents on the pyridine ring dictate the regioselectivity of cyclization. Electron-donating groups (e.g., methoxy) at position 4 enhance the nucleophilicity of the adjacent nitrogen, favoring cyclization at the correct position . Conversely, electron-withdrawing groups necessitate harsher conditions, such as elevated temperatures or Lewis acid catalysts, to achieve comparable yields.

Comparative Analysis of Reaction Conditions and Yields

The synthesis of this compound has been optimized through systematic variation of reaction parameters. Table 1 summarizes key methodologies, highlighting the impact of solvents, temperatures, and catalysts on yield and purity.

Table 1: Comparison of Synthetic Methods for this compound

MethodSolventTemperature (°C)Catalyst/BaseYield (%)Purity (%)
Meldrum’s Acid CyclizationDiphenyl ether180–200None6295
Carbon Disulfide AlkylationDMF0–50K2CO35890
Aldol CondensationToluene110p-TsOH4588
Oxidative DecarboxylationAcetic acid120Cu(OAc)27197

Data derived from .

The oxidative decarboxylation method achieves the highest yield (71%) due to the efficient removal of carboxyl groups under copper acetate catalysis. However, this approach requires stringent control over oxygen levels to prevent over-oxidation. In contrast, aldol condensation offers lower yields but superior regioselectivity, making it preferable for small-scale syntheses requiring high purity .

The introduction and removal of protecting groups present significant challenges in the synthesis. Boc groups are commonly used to shield nitrogen atoms during cyclization but require acidic conditions (e.g., trifluoroacetic acid) for deprotection, which can degrade the naphthyridine core . Alternative strategies employ benzyloxycarbonyl (Cbz) groups, which are removed via hydrogenolysis over palladium catalysts. However, this method risks hydrogenation of the methylidene double bond, necessitating careful monitoring of reaction duration and hydrogen pressure .

Purification of the final product is complicated by its poor solubility in common organic solvents. Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures improves purity but results in moderate recovery rates (50–60%). Advanced techniques, such as preparative high-performance liquid chromatography (HPLC) with C18 columns, achieve >99% purity but are cost-prohibitive for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for chlorination, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-keto or 5-aldehyde derivatives.

    Reduction: Formation of 6-benzyl-5-hydroxy-1,7-naphthyridin-8(7H)-one.

    Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of a hydroxy(phenyl)methylidene group at position 6 and diketone functionalities at positions 5 and 8 enhances its reactivity and biological activity. Its molecular formula is C13_{13}H9_{9}N1_{1}O3_{3}.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer effects : Demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory activity : Shows promise in reducing inflammation in various models.

Case Studies

  • Anticancer Studies :
    A study demonstrated that derivatives of naphthyridine compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the activation of specific signaling pathways.
  • Anti-inflammatory Research :
    In a model of acute inflammation, treatment with this compound led to a marked reduction in inflammatory markers. This suggests its potential application in treating inflammatory diseases.
  • Antimicrobial Activity :
    Laboratory tests showed that this compound effectively inhibited the growth of several pathogenic bacteria. Further studies are needed to explore its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

  • Benzimidazole Semicarbazone Derivatives (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide)

    • Core Structure : Benzimidazole (a bicyclic aromatic system with two nitrogen atoms) vs. 1,7-naphthyridine (a fused bicyclic system with two nitrogen atoms in a different arrangement).
    • Substituents : Both compounds feature a phenylmethylidene group. However, the benzimidazole derivatives include a semicarbazone linkage (-NH-C(=O)-NH₂) and a propylsulfanyl group, which are absent in the target compound.
    • Biological Activity : The benzimidazole derivatives exhibit α-glucosidase inhibitory activity (IC₅₀ = 12.88–44.35 μg/mL), outperforming acarbose (IC₅₀ = 40.06 μg/mL). This suggests that the phenylmethylidene group and nitrogen-rich cores may synergistically enhance enzyme binding .
  • 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride Core Structure: Partially saturated 1,7-naphthyridine, reducing aromaticity compared to the fully unsaturated target compound. Substituents: The hydrochloride salt increases solubility, while the target compound’s dione and hydroxy(phenyl)methylidene groups may confer acidity and hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

  • [Chloro(phenyl)methylidene]propanedinitrile Substituents: A chloro(phenyl)methylidene group attached to a propanedinitrile core. The nitrile groups may engage in dipole interactions, whereas the naphthyridine dione core offers hydrogen-bonding sites .
  • 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Core Structure: Cyclohexadienone (a non-aromatic cyclic ketone) vs. the aromatic naphthyridine dione. Substituents: The nitro group and anilino linkage introduce electron-withdrawing and hydrogen-bonding capabilities. In contrast, the target compound’s hydroxy(phenyl) group may favor π-π stacking and moderate acidity .

Biological Activity

6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure

The compound features a naphthyridine core structure with hydroxyl and phenyl substituents that contribute to its biological properties. The structural formula can be represented as follows:

C14H11N1O3\text{C}_{14}\text{H}_{11}\text{N}_{1}\text{O}_{3}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other Derivative0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively researched. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values ranging from 10.47 to 15.03 µg/mL against non-small cell lung cancer and cervical cancer cell lines .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects through the inhibition of nitric oxide production in macrophage cell lines. Derivatives have shown IC50 values between 7.73 and 15.09 µM in lipopolysaccharide-induced models .

Study on Antiparasitic Activity

In a study assessing the antiparasitic activity of naphthyridine derivatives, a related compound demonstrated significant efficacy in reducing parasite burden in infected mice models by over 70%. The pharmacokinetic profiles indicated rapid clearance from circulation but sustained efficacy against the target parasites .

The mechanism through which naphthyridine derivatives exert their effects includes intercalation into DNA, leading to apoptosis in cancer cells independent of the p53 pathway . Additionally, these compounds have been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and proliferation .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Reagent Selection : Use phenyl-substituted aldehydes and naphthyridine precursors under acidic or basic catalysis (analogous to tert-butyl 5,6-dihydro-1,7-naphthyridine synthesis ).
  • Optimization : Apply statistical design of experiments (DoE) to minimize trial runs. For example, a factorial design can test variables like temperature, solvent polarity, and catalyst concentration to maximize yield .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity isolation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1^1H and 13^13C NMR to identify hydrogen environments (e.g., phenyl protons at ~7.2–7.5 ppm) and carbonyl groups (~170–180 ppm) .
    • IR Spectroscopy : Detect hydroxyl (3200–3600 cm1^{-1}) and ketone (1650–1750 cm1^{-1}) functional groups.
  • Purity Analysis :
    • HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm for quantitative purity assessment .

Q. How can researchers investigate the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

  • pH Studies : Conduct kinetic experiments in buffered solutions (pH 3–11) to monitor degradation pathways via UV-Vis spectrophotometry.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s electronic properties and binding affinities?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers address contradictory data in pharmacological studies (e.g., variable IC50_{50}50​ values across assays)?

Methodological Answer:

  • Systematic Validation :
    • Assay Standardization : Control variables like cell line viability, buffer composition, and incubation time .
    • Cross-Validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., solvent polarity affecting compound solubility) .

Q. What experimental strategies are recommended for studying the compound’s stability in biological matrices?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fractions .

Methodological Tools and Frameworks

Research Aspect Recommended Tools Key References
Synthetic OptimizationFactorial Design, Response Surface Methodology
Computational ModelingGaussian, AutoDock Vina
Data Contradiction AnalysisMultivariate Regression, Cross-Validation
Stability StudiesLC-MS/MS, TGA/DSC

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